4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine

Azo dye Lipophilicity Disperse dye

4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine (CAS 85030-38-2) is a synthetic monoazo compound belonging to the arylazonaphthalene class, characterized by a 2-chloro-4-aminophenyl diazo component coupled to 1-naphthylamine. It is primarily utilized as a dye intermediate, colorant, catalyst ligand precursor, and research chemical, with applications spanning textile disperse dyeing, biological staining, and optoelectronic material development.

Molecular Formula C16H13ClN4
Molecular Weight 296.75 g/mol
CAS No. 85030-38-2
Cat. No. B12681128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine
CAS85030-38-2
Molecular FormulaC16H13ClN4
Molecular Weight296.75 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3)N)Cl)N
InChIInChI=1S/C16H13ClN4/c17-13-9-10(18)5-7-16(13)21-20-15-8-6-14(19)11-3-1-2-4-12(11)15/h1-9H,18-19H2
InChIKeyRSOCDNOXQMQKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine (CAS 85030-38-2): Azo Dye Intermediate for Discerning Procurement


4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine (CAS 85030-38-2) is a synthetic monoazo compound belonging to the arylazonaphthalene class, characterized by a 2-chloro-4-aminophenyl diazo component coupled to 1-naphthylamine [1]. It is primarily utilized as a dye intermediate, colorant, catalyst ligand precursor, and research chemical, with applications spanning textile disperse dyeing, biological staining, and optoelectronic material development [1].

Why Generic Azo Dye Substitutes Cannot Match 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine Performance


In-class azo dyes such as 4-((4-aminophenyl)azo)naphthalen-1-amine (CAS 6054-48-4) and 4-((4-amino-3-chlorophenyl)azo)naphthalen-1-amine share the arylazonaphthalene core but lack the critical ortho-chloro substitution pattern that imparts both tailored lipophilicity and exclusive synthetic versatility via nucleophilic aromatic substitution [1][2]. Direct substitution without proper characterization leads to divergent dye uptake kinetics, shade strength, acid-base stability, and downstream functionalization potential, compelling rigorous procurement specifications backed by property evidence.

Quantitative Differentiation Evidence for 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine


Quantified Lipophilicity Advantage (ΔXLogP3-AA = +0.6) Over Non-Halogenated Analog for Enhanced Polyester Dye Uptake

The target compound exhibits a computed XLogP3-AA value of 4.2 [1], compared to 3.6 for the non-halogenated analog 4-((4-aminophenyl)azo)naphthalen-1-amine (PubChem CID 22416) [2], representing a +0.6 log unit increase. This higher lipophilicity, attributed to the ortho-chloro substituent, predicts stronger hydrophobic interactions with synthetic fibers, directly enhancing disperse dye substantivity and wash fastness on polyester substrates [3].

Azo dye Lipophilicity Disperse dye

Exclusive Synthetic Entry to N-Substituted Derivatives via 2-Chloro Displacement Unavailable to Non-Halogenated Analogs

The 2-chloro substituent in the target compound undergoes efficient nucleophilic displacement by primary and secondary amines, yielding N-mono- and N-disubstituted 1-arylazo-4-naphthylamines, as demonstrated in systematic reactivity studies by Hartmann et al. [1]. In contrast, non-halogenated analogs such as 4-((4-aminophenyl)azo)naphthalen-1-amine lack this functional handle and cannot be directly diversified via nucleophilic aromatic substitution. Furthermore, the 3-chloro regioisomer is conspicuously absent from the reported substrate scope, indicating regiochemical specificity for the 2- and 4-chloro positions [1].

Nucleophilic aromatic substitution Azo dye functionalization Organic synthesis

Enhanced Acidic pH Stability Linked to Electron-Withdrawing Chloro Substituent Relative to Methyl-Substituted Analogs

Structure-stability relationship studies on azo disperse dyes by Tsatsaroni (1996) established that electron-withdrawing substituents (e.g., Cl, NO2) on the diazo component significantly reduce degradation rates at pH 4 and 7 relative to dyes bearing electron-donating groups (e.g., CH3, OCH3) [1]. Although direct degradation rate constants for the target compound are not published, the ortho-chloro substituent is predicted to confer comparable stabilization via decreased electron density at the azo bridge, making this compound more resistant to acid-catalyzed azo bond cleavage compared to methyl-substituted analogs such as 4-((4-amino-2-methylphenyl)azo)naphthalen-1-amine [2].

Dye stability pH stability Azo disperse dyes

Higher Molecular Weight and Boiling Point Offer Enhanced High-Temperature Process Stability vs. Non-Halogenated Analog

The target compound has a molecular weight of 296.75 Da [1] and a computed boiling point of 552.9 °C at 760 mmHg , compared to 262.31 Da and 513.3 °C for the non-halogenated analog 4-((4-aminophenyl)azo)naphthalen-1-amine [2]. The increase of 34.4 Da and approximately 39.6 °C in boiling point, attributed to chlorine substitution, reduces volatility during high-temperature dyeing (130–135 °C for polyester) or melt-processing operations, minimizing evaporative losses and ensuring consistent dye concentration throughout the production cycle [3].

Thermal stability Boiling point Process chemistry

Application Scenarios Prioritizing 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine Procurement


High-Exhaustion Polyester Disperse Dye Formulation

Capitalizing on the +0.6 log P lipophilicity advantage over the non-halogenated analog [1], formulators are able to produce high-exhaustion disperse dyes for polyester with improved transferability requirement at 130 °C. The increased hydrophobicity ensures deeper penetration into the hydrophobic fiber matrix, yielding consistent shades with reduced dye load [2].

Combinatorial Library Synthesis of Functionalized Azo Dye Derivatives

The ortho-chloro leaving group enables swift diversification via nucleophilic aromatic substitution with primary/secondary amines [3], generating N-substituted 1-arylazo-4-naphthylamine libraries. This reaction pathway is unavailable to non-halogenated azo dyes, making the target compound the preferred scaffold for medicinal chemistry hit generation and structure-activity relationship studies exploiting azo functionality.

Acid-Resistant Biological Staining for Histology

Leveraging the electron-withdrawing chloro substituent's stabilization of the azo bridge against acid-catalyzed hydrolysis [4], researchers can employ this compound in histological staining protocols conducted at pH 4–5, where methyl-substituted or unsubstituted analogs lose color intensity within hours, compromising diagnostic accuracy.

Colorant for High-Temperature Melt-Processing of Plastics

With a computed boiling point of 552.9 °C—approximately 40 °C higher than the non-chloro analog —this compound resists volatilization during melt-spinning or injection molding of polypropylene and polyamide at processing temperatures up to 300 °C, ensuring color consistency and eliminating fume-related production interruptions.

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